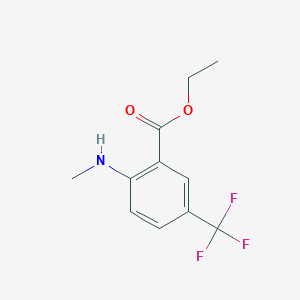![molecular formula C12H17NS B2891488 4-[(4-Methylphenyl)thio]piperidine CAS No. 101768-80-3](/img/structure/B2891488.png)
4-[(4-Methylphenyl)thio]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methylphenyl)thio]piperidine is a chemical compound with the molecular formula C12H17NS . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular weight of this compound is 207.34 . When combined with carbonic acid in a 1:1 ratio, the molecular weight increases to 269.36 . The InChI key for this compound is CMUKOIZIUDVRGO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Potent Inhibition of Thrombin
A study by Okamoto et al. (1981) synthesized stereoisomers of a compound related to 4-[(4-Methylphenyl)thio]piperidine, demonstrating its potent inhibition of thrombin. The stereo-configuration of the compound significantly affected its inhibitory potency, highlighting the compound's potential in developing therapeutics for conditions associated with thrombin activity (Okamoto et al., 1981).
Antimycobacterial Activity
Kumar et al. (2008) explored the antimycobacterial potential of spiro-piperidin-4-ones, synthesized through an atom economic and stereoselective process. The study identified compounds exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting the chemical framework's utility in combating tuberculosis (Kumar et al., 2008).
Corrosion Inhibition
Research by Sankarapapavinasam et al. (1991) demonstrated the effectiveness of piperidine derivatives, including this compound, in inhibiting the corrosion of copper in sulfuric acid. The study provided insights into the mechanisms of corrosion inhibition and the potential industrial applications of these compounds (Sankarapapavinasam et al., 1991).
Neuroprotective Properties
A compound structurally related to this compound showed potent neuroprotective properties by blocking N-methyl-D-aspartate (NMDA) responses, suggesting its potential in treating neurodegenerative diseases (Chenard et al., 1995).
Anti-inflammatory and Antioxidant Activities
Geronikaki et al. (2003) synthesized derivatives of 4-hydroxy-piperidine and evaluated them for anti-inflammatory and antioxidant properties. These compounds demonstrated significant activities, underlining the chemical backbone's therapeutic potential (Geronikaki et al., 2003).
Antibacterial and Antifungal Agents
Thanusu et al. (2010) developed a series of bis hybrid heterocycle compounds incorporating piperidine and thiohydantoin nuclei, exhibiting potent antibacterial and antifungal activities. The study emphasizes the role of this compound derivatives in developing new antimicrobial agents (Thanusu et al., 2010).
Safety and Hazards
Piperidine, a related compound, is classified as a flammable liquid, and it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications .
Biochemical Pathways
Piperidine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfanylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKINKOVYQXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)

![9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2891415.png)
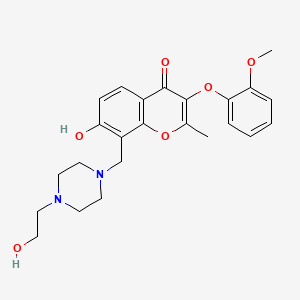
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)
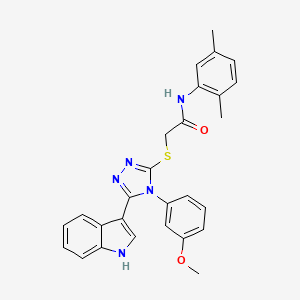
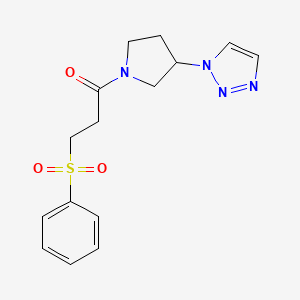
![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)
![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2891424.png)
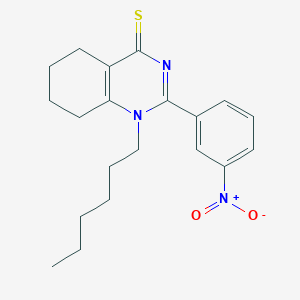
![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)
